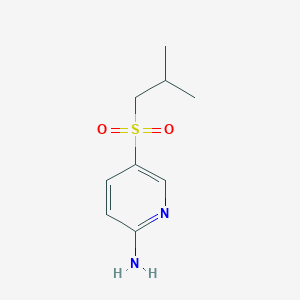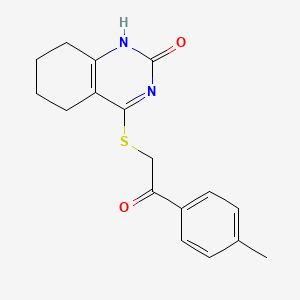
4-((2-oxo-2-(p-tolyl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains a quinazolinone ring, which is a type of heterocyclic compound. Quinazolinones and their derivatives are known to exhibit a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized using techniques such as Williamson etherification or C-C coupling reactions . Protodeboronation of pinacol boronic esters is also a method used in the synthesis of related compounds .Molecular Structure Analysis
The compound contains a tolyl group, which is a functional group related to toluene. Tolyl groups have the general formula CH3C6H4−R, and the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers: 1,2 (ortho), 1,3 (meta), and 1,4 (para) .Aplicaciones Científicas De Investigación
Synthesis and Material Chemistry
- Tetrathiafulvalene Derivatives : Research on tetrathiafulvalene derivatives featuring hydroxyamide or oxazoline groups has shown unique hydrogen bond networks and crystalline structures, illustrating the material's potential for electronic applications (Réthoré, Fourmigué, & Avarvari, 2005).
- Thioxoquinazolinone Derivatives : Studies have synthesized and evaluated thioxoquinazolinone derivatives for their antimicrobial and anticonvulsant activities, showing broad-spectrum activity against various bacteria and fungi, as well as potent anticonvulsant effects (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Pharmacological Applications
- Anticancer Activity : Research on quinazolinone-based derivatives has identified compounds with potent cytotoxic activity against human cancer cell lines, highlighting their potential as effective anti-cancer agents. For example, a study on new ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate derivative displayed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases (Riadi et al., 2021).
Synthetic Chemistry
- Diels-Alder Reactions : Investigations into Diels-Alder reactions involving quinone adducts for preparing thiazolo- and oxazoloquinolines have been conducted to explore the synthetic versatility and potential pharmacological applications of these compounds (Hammam et al., 2004).
- Weinreb Amidation : A study provided an improved synthetic route to A-ring-modified derivatives of luotonin A, an anticancer alkaloid, through Weinreb amidation, showcasing a method with advantages in yield, brevity, and versatility (Haider & Nuss, 2012).
Molecular Docking and Characterization
- Molecular Docking : Some studies have characterized quinazolinone derivatives through molecular docking to understand their interaction with biological targets, facilitating the discovery of compounds with specific pharmacological activities (Nguyen et al., 2019).
Propiedades
IUPAC Name |
4-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-6-8-12(9-7-11)15(20)10-22-16-13-4-2-3-5-14(13)18-17(21)19-16/h6-9H,2-5,10H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAFJHWQOMBDIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC(=O)NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


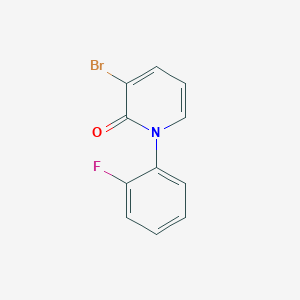
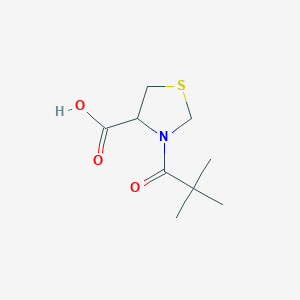

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2893670.png)
![N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]pentanamide](/img/structure/B2893671.png)
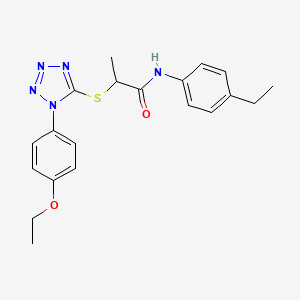
![Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2893673.png)

![Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2893675.png)
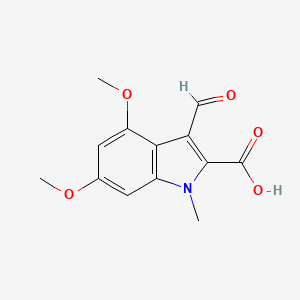
![5-((2-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893680.png)
